Allocholic Acid: A Comprehensive Technical Guide to its Physicochemical Properties
Allocholic Acid: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allocholic acid, a stereoisomer of cholic acid, is a naturally occurring bile acid that has garnered significant interest in the scientific community.[1][2][3] Unlike its more abundant 5β-isomer, cholic acid, allocholic acid possesses a 5α-configuration, resulting in a planar steroid nucleus.[1] This structural distinction imparts unique physicochemical and biological properties, making it a subject of investigation in various fields, including drug development and metabolic research. This technical guide provides an in-depth overview of the core physicochemical properties of allocholic acid, detailed experimental methodologies for their determination, and a visualization of its key signaling pathways.
Physicochemical Properties of Allocholic Acid
The fundamental physicochemical characteristics of allocholic acid are summarized in the table below, providing a clear and concise reference for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | (3α,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid | [2] |
| Synonyms | 5α-Cholic Acid, Allo-Cholic Acid, ACA, AlloCA | [2] |
| CAS Number | 2464-18-8 | [2][4] |
| Molecular Formula | C₂₄H₄₀O₅ | [4] |
| Molecular Weight | 408.57 g/mol | [4] |
| Appearance | White to off-white solid | - |
| Melting Point | 250-251 °C | [5] |
| Boiling Point | 583.9 °C at 760 mmHg (Predicted) | - |
| Density | 1.184 g/cm³ (Predicted) | - |
| pKa | ~5 | - |
| Optical Rotation | [α]25D +27.8 (c=0.75 in Methanol) | [5] |
| Solubility | DMSO: ~33.3 mg/mLDMF: 30 mg/mLEthanol: 20 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is paramount for the characterization of any compound. Below are detailed methodologies for key experiments related to allocholic acid.
Melting Point Determination (Capillary Method)
Principle: This method determines the temperature at which a substance transitions from a solid to a liquid phase. The melting point range can also indicate the purity of the substance.
Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (if sample is not a fine powder)
Procedure:
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Sample Preparation: Ensure the allocholic acid sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
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Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating:
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For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
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For a more accurate determination, set the heating rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the expected melting point.
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-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
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Replicate: Perform the measurement at least two more times and calculate the average melting point range.
pKa Determination (Potentiometric Titration)
Principle: Potentiometric titration is used to determine the acid dissociation constant (pKa) of a substance by measuring the change in pH of a solution upon the addition of a titrant.
Apparatus:
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pH meter with a combination glass electrode
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Burette
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Stir plate and stir bar
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Beaker
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Volumetric flasks and pipettes
Reagents:
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Allocholic acid sample of known concentration
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Potassium chloride (KCl) solution (for electrode filling)
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Buffer solutions (for pH meter calibration)
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Deionized water
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
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Sample Preparation: Accurately weigh a known amount of allocholic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration. A co-solvent like ethanol may be necessary for initial dissolution.
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Titration Setup: Place the allocholic acid solution in a beaker with a stir bar. Immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
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Titration:
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Record the initial pH of the allocholic acid solution.
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Add small, known increments of the NaOH solution from the burette.
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After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
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Continue the titration until the pH has risen significantly, well past the equivalence point.
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-
Data Analysis:
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Plot a titration curve of pH versus the volume of NaOH added.
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Determine the equivalence point, which is the point of inflection on the curve.
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The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
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Optical Rotation Determination (Polarimetry)
Principle: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is an intrinsic property of the compound.
Apparatus:
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Polarimeter
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Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
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Volumetric flask
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Analytical balance
Reagents:
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Allocholic acid sample
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High-purity solvent (e.g., Methanol)
Procedure:
-
Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up. Calibrate the instrument to a zero reading with the empty polarimeter cell.
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Sample Preparation: Accurately weigh a known mass of allocholic acid and dissolve it in a known volume of the specified solvent (e.g., methanol) in a volumetric flask to obtain a solution of known concentration (c, in g/mL).
-
Measurement:
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Rinse the polarimeter cell with a small amount of the prepared solution and then fill it, ensuring there are no air bubbles in the light path.
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Place the filled cell in the polarimeter.
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Measure the observed rotation (α) of the solution.
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-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α]ᵀλ = α / (l × c) Where:
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T is the temperature in degrees Celsius.
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λ is the wavelength of the light source.
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α is the observed rotation in degrees.
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l is the path length of the polarimeter cell in decimeters (dm).
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c is the concentration of the solution in g/mL.
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-
Reporting: Report the specific rotation along with the temperature, wavelength, and solvent used.
Biological Activity and Signaling Pathways
Allocholic acid exerts its biological effects primarily through the activation of nuclear and membrane-bound receptors, playing a role in the regulation of bile acid homeostasis, lipid metabolism, and glucose metabolism. The two key receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that acts as a primary sensor for bile acids. Upon binding of allocholic acid, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in bile acid synthesis, transport, and metabolism.
Caption: Allocholic acid activation of the FXR signaling pathway.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling Pathway
TGR5 is a cell surface receptor that, when activated by bile acids like allocholic acid, initiates a downstream signaling cascade. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP then activates Protein Kinase A (PKA), leading to various cellular responses, including the regulation of glucose homeostasis and energy expenditure.
Caption: Allocholic acid-mediated TGR5 signaling cascade.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of allocholic acid, offering valuable data and methodologies for researchers and professionals in drug development. The unique structural characteristics of allocholic acid, stemming from its 5α-configuration, translate into distinct properties and biological activities. A thorough understanding of these fundamental characteristics is crucial for harnessing its therapeutic potential and advancing research in related fields. The provided experimental protocols serve as a practical resource for the accurate characterization of this important bile acid, while the signaling pathway diagrams offer a visual framework for understanding its molecular mechanisms of action.
